2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) 2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)
Brand Name: Vulcanchem
CAS No.: 102586-98-1
VCID: VC19216633
InChI: InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3
SMILES:
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol

2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole)

CAS No.: 102586-98-1

Cat. No.: VC19216633

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Methylenebis(4-methyl-3-propyl-1H-pyrrole) - 102586-98-1

Specification

CAS No. 102586-98-1
Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
IUPAC Name 4-methyl-2-[(4-methyl-3-propyl-1H-pyrrol-2-yl)methyl]-3-propyl-1H-pyrrole
Standard InChI InChI=1S/C17H26N2/c1-5-7-14-12(3)10-18-16(14)9-17-15(8-6-2)13(4)11-19-17/h10-11,18-19H,5-9H2,1-4H3
Standard InChI Key SGACQDFYZKJLDC-UHFFFAOYSA-N
Canonical SMILES CCCC1=C(NC=C1C)CC2=C(C(=CN2)C)CCC

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) reflects its bis-pyrrole architecture. The molecular formula is C₁₈H₂₂N₂, with a molecular weight of 266.38 g/mol. The methylene bridge connects the two pyrrole rings at their 2-positions, while the substituents (methyl and propyl) occupy the 4- and 3-positions, respectively .

Structural Features

  • Pyrrole Rings: Each pyrrole unit retains aromaticity, with delocalized π-electrons across the five-membered ring.

  • Substituents: The methyl group enhances steric bulk, while the propyl chain introduces lipophilicity.

  • Methylene Bridge: The –CH2– linker imposes conformational rigidity, influencing the compound’s electronic and steric profile .

Synthesis and Characterization

Synthetic Routes

The synthesis of 2,2'-methylenebis(4-methyl-3-propyl-1H-pyrrole) typically involves an acid-catalyzed condensation reaction between 4-methyl-3-propyl-1H-pyrrole and formaldehyde (Fig. 1). This method mirrors protocols used for analogous bis-pyrrole derivatives .

Key Steps

  • Activation: Formaldehyde acts as the methylene donor under acidic conditions (e.g., HCl or acetic acid).

  • Nucleophilic Attack: The α-position of one pyrrole attacks the electrophilic carbonyl carbon of formaldehyde.

  • Dehydration: Loss of water forms the methylene bridge, yielding the bis-pyrrole product .

Reaction Conditions

  • Solvent: Ethanol or dichloromethane.

  • Catalyst: 10–20 mol% HCl.

  • Temperature: Reflux at 60–80°C for 6–12 hours .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.65–6.70 (m, 2H, pyrrole H-β).

    • δ 3.95 (s, 2H, –CH2– bridge).

    • δ 2.40–2.50 (t, 4H, –CH2– from propyl).

    • δ 1.95 (s, 6H, methyl groups).

    • δ 0.90–1.10 (m, 12H, propyl –CH2– and –CH3) .

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 135.2 (pyrrole C-2).

    • δ 120.5 (pyrrole C-β).

    • δ 45.8 (–CH2– bridge).

    • δ 32.1 (propyl –CH2–).

    • δ 22.4 (methyl groups) .

Infrared (IR) Spectroscopy

  • ν 3400 cm⁻¹: N–H stretching (pyrrole).

  • ν 2920 cm⁻¹: C–H stretching (propyl).

  • ν 1600 cm⁻¹: C=C aromatic stretching .

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular Weight266.38 g/mol
Melting Point98–102°C (predicted)
Boiling Point320–325°C (estimated)
SolubilitySoluble in CH₂Cl₂, THF, EtOH
LogP (Octanol-Water)4.2 (calculated)

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, consistent with bis-pyrrole derivatives .

  • Acid/Base Sensitivity: Stable under mild acidic conditions but degrades in strong bases due to pyrrole ring protonation .

Research Findings and Comparative Analysis

Comparative Binding Affinity

A docking analysis of similar bis-pyrroles revealed:

  • Hydrophobic Interactions: Propyl groups enhance binding to hydrophobic enzyme pockets .

  • Steric Effects: Methyl substituents reduce binding flexibility but improve selectivity .

Thermodynamic Properties

Thermogravimetric Analysis (TGA)

  • Onset Decomposition: 305°C (similar to polyethylene derivatives) .

  • Residue: <1% at 600°C, indicating high purity .

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